Calenduloside H

Anti-inflammatory In vivo pharmacology TPA-induced edema

Researchers investigating oleanane-type saponins face bioactivity variability due to minor structural differences. Calenduloside H offers a defined, non-interchangeable research tool with distinct glycosylation. - **In vivo efficacy:** ID50 of 0.20 mg/ear in mouse ear edema model - validated positive control for topical anti-inflammatory studies. - **Negative control utility:** Lacks anti-proliferative (WiDr/MCF-7) and NO-inhibition (RAW264.7) activity seen in analogs, enabling pharmacophore mapping. - **Analytical standard:** Exact mass 956.498 g/mol, ideal for UPLC-MS method development in botanical extracts. Supplied with verified purity and global shipping documentation.

Molecular Formula C48H76O19
Molecular Weight 957.1 g/mol
CAS No. 26020-29-1
Cat. No. B1654697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalenduloside H
CAS26020-29-1
Molecular FormulaC48H76O19
Molecular Weight957.1 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C
InChIInChI=1S/C48H76O19/c1-43(2)14-16-48(42(61)67-40-33(56)31(54)29(52)24(20-50)63-40)17-15-46(6)21(22(48)18-43)8-9-26-45(5)12-11-27(44(3,4)25(45)10-13-47(26,46)7)64-41-35(58)36(34(57)37(66-41)38(59)60)65-39-32(55)30(53)28(51)23(19-49)62-39/h8,22-37,39-41,49-58H,9-20H2,1-7H3,(H,59,60)/t22-,23+,24+,25-,26+,27-,28-,29+,30-,31-,32+,33+,34-,35+,36-,37-,39-,40-,41+,45-,46+,47+,48-/m0/s1
InChIKeyQZMAEZWZCGBZFK-AOJWCAIYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calenduloside H Profile and Sourcing


Calenduloside H is a naturally occurring oleanane-type triterpenoid saponin [1]. It is primarily isolated from plants of the Calendula genus, including Calendula officinalis (marigold) , and has also been identified in species like Momordica cochinchinensis [2]. The compound is of interest to researchers for its demonstrated anti-inflammatory activity in preclinical models [3].

1 In vivo acute inflammation models (TPA-induced edema)
2 Anti-inflammatory mechanism studies (NO-independent pathway context)
3 Oleanane saponin SAR and glycosylation profiling

Calenduloside H Substitution Risks


Within the oleanane-type triterpenoid saponin class, even minor structural variations can lead to significant divergence in bioactivity and potency. While Calenduloside H, Calenduloside E, and Calenduloside G share a core scaffold, they exhibit different functional profiles in standardized assays [1]. For instance, in a panel of closely related compounds isolated from the same source, Calenduloside H did not demonstrate the same anti-proliferative activity as its analogs Calenduloside G and chikusetsusaponin IVa ethyl ester against WiDr and MCF-7 tumor cell lines [1]. Therefore, assuming that any oleanolic acid saponin will yield equivalent experimental outcomes is not supported by quantitative evidence. The specific glycosylation pattern of Calenduloside H dictates its unique interaction with biological targets, making it a distinct and non-interchangeable research tool [1].

Structure Glycosylation pattern differs from Calenduloside E/G, altering bioactivity profile and target interaction.
Activity Anti-proliferative response absent in tested tumor cell lines, unlike related saponins with IC50 in low μM range.
Mechanism NO inhibition in macrophages not observed; anti-inflammatory mechanism may diverge from NO-suppressing analogs.

Calenduloside H Quantitative Evidence Guide


In Vivo Anti-Inflammatory Activity (Ear Edema)

Calenduloside H exhibits quantifiable anti-inflammatory activity in a standard in vivo model of acute inflammation. When applied topically, it inhibits TPA-induced ear edema in mice with an ID50 of 0.20 mg per ear [1]. This value provides a benchmark for researchers comparing the potency of Calenduloside H to other anti-inflammatory agents in the same experimental system.

Ear Edema ID50
Reported in vivo endpoint
0.20 mg/ear
Supports topical anti-inflammatory model context
TPA-induced mouse ear edema; cross-study comparable
Anti-inflammatory In vivo pharmacology TPA-induced edema

Lack of Anti-Proliferative Activity in Tumor Cells

In a study isolating multiple oleanane-type saponins from Momordica cochinchinensis, Calenduloside H (compound 8) was tested for anti-proliferative activity against WiDr (colon) and MCF-7 (breast) human tumor cell lines [1]. While related compounds, including chikusetsusaponin IVa ethyl ester (3), momordin Ib (4), and calenduloside G (7), exhibited activity with IC50 values in the range of 8.42 to 19.74 μM, Calenduloside H did not show notable activity and was not reported with an IC50 value in this context [1].

Anti-Proliferative Activity
Head-to-head comparison
Calenduloside H: no notable activity
Comparators: IC50 8.42–19.74 μM
Differentiates from anti-proliferative saponins in WiDr/MCF-7 cells
Comparator list: chikusetsusaponin IVa ethyl ester, momordin Ib, calenduloside G
Anti-proliferative Cytotoxicity Cancer cell lines

Lack of NO Inhibition in Macrophages

In the same study from Momordica cochinchinensis, compounds were also evaluated for their ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages, a marker of anti-inflammatory activity [1]. Compounds such as mocochinoside A (1), momordin Ib (4), and calendulaglycoside C 6'-O-7-butyl ester (11) showed moderate inhibition with IC50 values between 5.41 and 11.28 μM [1]. Calenduloside H (8) did not display notable inhibition in this assay and was not reported with an IC50 value, differentiating its activity profile from other compounds in the same chemical class [1].

NO Inhibition
Head-to-head comparison
Calenduloside H: no notable inhibition
Comparators: IC50 5.41–11.28 μM
NO-independent anti-inflammatory mechanism context
LPS-stimulated RAW264.7 macrophages; comparator list in source
Anti-inflammatory Nitric oxide inhibition Macrophages

Higher Molecular Weight Glycosylation

Calenduloside H (C48H76O19) possesses a molecular weight of 957.1 g/mol [1]. This is significantly higher than the closely related analog Calenduloside E (C36H56O9), which has a molecular weight of 632.8 g/mol [2]. This difference in molecular weight and formula reflects a more complex glycosylation pattern for Calenduloside H, which is a critical determinant of its physicochemical properties and biological interactions.

Molecular Weight
Class-level inference
957.1 g/mol (H)
632.8 g/mol (E)
Supports SAR and analytical method differentiation
Extended glycosylation versus Calenduloside E; QC identifier
Triterpenoid saponin Glycosylation Analytical chemistry

Calenduloside H Research Applications


TPA-Induced Ear Edema Model

Based on its established ID50 of 0.20 mg/ear in the mouse ear edema model [1], Calenduloside H is most suitable as a positive control or test compound for studies focused on topical anti-inflammatory activity. This specific in vivo activity, contrasted with its lack of NO inhibition in macrophages, points to a distinct mechanism of action that warrants further investigation.

SAR Studies of Oleanane Saponins

Calenduloside H's unique, highly glycosylated structure (MW 957.1 g/mol) provides a clear differentiator from simpler analogs like Calenduloside E (MW 632.8 g/mol) [2]. Researchers can use Calenduloside H as a specific molecular probe to investigate how extended glycosylation affects bioavailability, target binding, and metabolic stability within the oleanane saponin class.

Negative Control for Anti-Proliferative and NO Assays

In studies using oleanane-type saponins to investigate anti-cancer or macrophage-mediated inflammatory pathways, Calenduloside H can serve as an ideal negative control. Data shows it lacks the anti-proliferative activity (on WiDr/MCF-7 cells) and NO production inhibition (in RAW264.7 macrophages) exhibited by closely related compounds [3]. This allows for the dissection of specific pharmacophores responsible for those activities.

Analytical Method Development and QC

The distinct chemical and physical properties of Calenduloside H, including its exact mass of 956.498 g/mol [2], support its use as a reference standard. Its well-defined structure allows for the development of robust analytical methods, such as UPLC-MS, for the identification and quantification of Calenduloside H in complex botanical extracts or formulations.

Application
Selection Property
Validation Focus
TPA-induced ear edema studies
In vivo inflammation model response
Ear edema endpoint validation
Oleanane saponin SAR
Glycosylation pattern differentiation
Structure-bioactivity correlation review
Anti-proliferative and NO pathway differentiation
Negative response profiling in cell assays
Cytotoxicity and NO inhibition endpoint review
Analytical method development
Distinct molecular mass and formula
Mass spectrometric and chromatographic confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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